CX-1739 has been found to be a potent and selective inhibitor of Nav1.7 channels, with an IC50 value of 11 nM. It has also been shown to inhibit other sodium channels such as Nav1.2, Nav1.3, and Nav1.6, albeit with lower potency. CX-1739 has no significant activity against potassium channels, calcium channels, or other ion channels.
In preclinical studies, CX-1739 has demonstrated antinociceptive effects in animal models of chronic pain. The compound has also been found to be effective in reducing pain-related behaviors in models of neuropathic pain, inflammatory pain, and osteoarthritis pain.